3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde
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Description
“3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 588681-49-6. It has a linear formula of C14 H10 Cl F O2 . The molecular weight of this compound is 264.68 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is1S/C14H10ClFO2/c15-14-7-12(16)5-4-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde” is a solid at room temperature . It has a molecular weight of 264.68 .Scientific Research Applications
Metabolic Pathways
Compounds with fluorobenzyl groups, similar to "3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde," have been studied for their metabolic fate in biological systems. For instance, the metabolic fate of fluorobenzyl alcohols has been explored in rats, revealing the formation of glycine conjugates of corresponding benzoic acids and minor metabolites, such as N-acetylcysteinyl conjugates, indicating a complex metabolic pathway that could also be relevant for the compound (Blackledge, Nicholson, & Wilson, 2003).
Genotoxicity Studies
Research on benzaldehyde, a core component of "3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde," has shown its genotoxic effects, as demonstrated in studies with Drosophila melanogaster. These studies highlight the potential genotoxicity of benzaldehyde derivatives, which could extend to the compound , necessitating careful evaluation in pharmaceutical applications (Deepa Pv et al., 2012).
Medicinal Chemistry Applications
Compounds featuring benzyl and fluorobenzyl moieties are frequently explored in medicinal chemistry for their therapeutic potential. For example, derivatives of 4-hydroxybenzyl alcohol, similar in structure to "3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde," have been synthesized and evaluated for their sedative-hypnotic activities, indicating the potential application of such compounds in developing new therapeutic agents (Zhu et al., 2018).
properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14-7-12(16)5-4-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBATYTBQYKAONS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409116 |
Source
|
Record name | 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde | |
CAS RN |
588681-49-6 |
Source
|
Record name | 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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